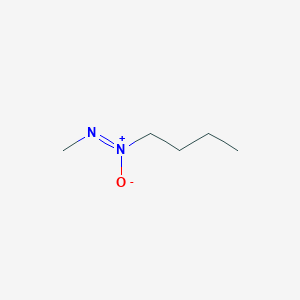
(Z)-Difluorodiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Difluorodiazene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a colorless gas that is highly reactive and has a strong potential for use in various applications. The purpose of
Mechanism of Action
The mechanism of action of (Z)-Difluorodiazene is not fully understood. However, it is believed that its reactivity is due to the presence of the diazene group, which contains a double bond between two nitrogen atoms. This double bond makes this compound highly reactive and capable of reacting with a wide range of other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been found that exposure to this compound can cause irritation to the eyes, skin, and respiratory system. Therefore, proper safety precautions should be taken when handling this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (Z)-Difluorodiazene in lab experiments is its high reactivity. This makes it an ideal compound for use in the synthesis of novel materials and for studying chemical reactions. However, its high reactivity also makes it difficult to handle and store, which can be a limitation for some experiments.
Future Directions
There are several future directions for research on (Z)-Difluorodiazene. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of this compound's potential use in the field of medicine, such as in the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, this compound is a highly reactive gas that has gained significant attention in the field of scientific research. Its unique properties make it an ideal compound for use in the synthesis of novel materials and for studying chemical reactions. However, its high reactivity also makes it difficult to handle and store, which can be a limitation for some experiments. There are several future directions for research on this compound, including the development of new synthesis methods and the study of its potential use in medicine.
Synthesis Methods
(Z)-Difluorodiazene can be synthesized through various methods. One of the most common methods involves the reaction of difluoroammonium salts with a base. This reaction produces this compound as a gas, which can be collected and purified for further use.
Scientific Research Applications
(Z)-Difluorodiazene has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of materials science. It has been found that this compound can be used to synthesize novel materials with unique properties, such as high thermal stability and electrical conductivity.
properties
CAS RN |
13812-43-6 |
|---|---|
Molecular Formula |
C7H4ClIO2 |
Molecular Weight |
66.011 g/mol |
IUPAC Name |
(Z)-difluorodiazene |
InChI |
InChI=1S/F2N2/c1-3-4-2/b4-3- |
InChI Key |
DUQAODNTUBJRGF-ARJAWSKDSA-N |
Isomeric SMILES |
N(=N\F)\F |
SMILES |
N(=NF)F |
Canonical SMILES |
N(=NF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)

![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)

